

# Technical Guide: Spectroscopic Characterization of (2-Aminopropyl)hydrazine

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## Compound of Interest

Compound Name: (2-Aminopropyl)hydrazine

Cat. No.: B8669336

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## Executive Summary & Compound Identification

**(2-Aminopropyl)hydrazine** is a bifunctional aliphatic nitrogen compound featuring both a primary amine and a hydrazine moiety on a propyl backbone. It serves as a critical intermediate in the synthesis of heterocycles (e.g., pyrazoles, triazines) and high-energy materials. This guide provides a comprehensive analysis of its spectroscopic signature, synthesizing theoretical fragmentation patterns and magnetic resonance behaviors with empirical data from analogous vicinal diamines and alkyl hydrazines.

## Chemical Identity[1]

- IUPAC Name: 1-Hydrazinylpropan-2-amine
- CAS Number: 1803560-99-7 (Hydrochloride salt); Free base often generated in situ.
- Molecular Formula:
- Molecular Weight: 89.14 g/mol
- Structure:
- Chirality: Contains one stereocenter at C2; typically encountered as a racemate.

## Mass Spectrometry (MS) Profile

Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of **(2-Aminopropyl)hydrazine** is dominated by fragmentation driven by the stability of nitrogen-stabilized carbocations (alpha-cleavage). The molecule contains two sites for charge localization: the hydrazine group and the primary amine.

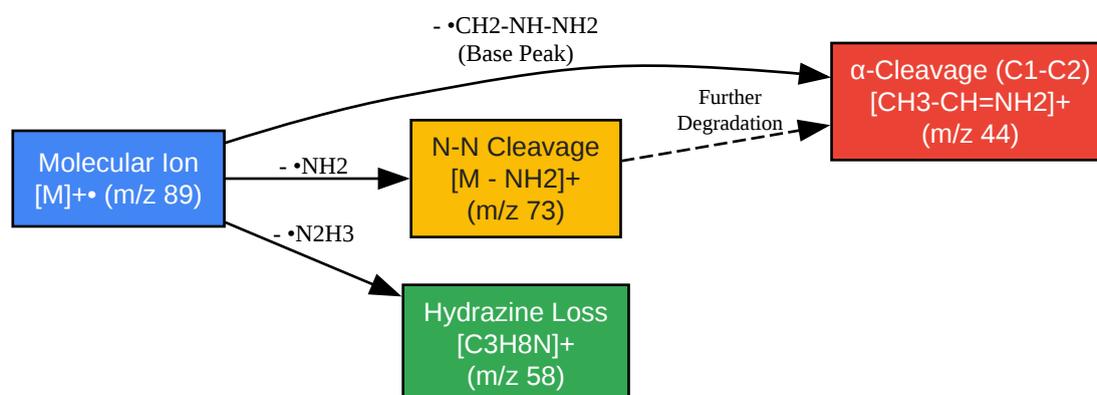
## Primary Fragmentation Pathways

- **Alpha-Cleavage (Amine Directed):** The primary amine at C2 directs cleavage of the C1-C2 or C2-C3 bond. Cleavage of the C1-C2 bond is electronically favored, expelling the hydrazine methyl radical.
- **Hydrazine Cleavage:** The weak N-N bond (approx. 60 kcal/mol) often cleaves early, losing an amino radical ( , M-16) or hydrazine radical.
- **McLafferty Rearrangement:** Due to the short chain length and lack of  $\gamma$ -hydrogens relative to a carbonyl-like acceptor, classic McLafferty rearrangements are absent.

## Key Diagnostic Ions

m/z	Ion Composition	Origin / Mechanism	Relative Abundance (Est.)
89		Molecular Ion (Weak)	< 5%
73		Loss of (N-N cleavage)	10-20%
58		Loss of (Hydrazine loss)	20-30%
44		Base Peak. -cleavage at C2 ( )	100%
30		(Secondary fragmentation)	40-50%
18		Ammonium ion	Variable

## Fragmentation Pathway Diagram



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Caption: Logical fragmentation tree for **(2-Aminopropyl)hydrazine** under EI-MS conditions.

## Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).

The IR spectrum is characterized by a complex "amine/hydrazine envelope" in the high-frequency region and specific skeletal vibrations in the fingerprint region.

## Functional Group Analysis[2][3]

- N-H Stretching ( $3500\text{--}3100\text{ cm}^{-1}$ ): The molecule has 5 N-H bonds. Expect a broad, multi-shouldered band. The hydrazine and amine will overlap.
  - Asymmetric Stretch:  $\sim 3350\text{--}3400\text{ cm}^{-1}$
  - Symmetric Stretch:  $\sim 3250\text{--}3300\text{ cm}^{-1}$
- N-H Bending (Scissoring): Distinct bands for the primary amine and hydrazine internal deformation.
  - Hydrazine Scissor:  $\sim 1610\text{--}1630\text{ cm}^{-1}$  (Often stronger than amine).
  - Amine Scissor:  $\sim 1580\text{--}1600\text{ cm}^{-1}$  (May appear as a shoulder).
- C-N Stretching ( $1000\text{--}1300\text{ cm}^{-1}$ ):
  - C2-N (Isopropyl-like):  $\sim 1150\text{ cm}^{-1}$
  - C1-N (Primary C-N):  $\sim 1050\text{ cm}^{-1}$

## Summary of IR Bands

Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Notes
3380-3200	Strong, Broad		H-bonded network; multiple peaks visible in dilute solution.
2960-2850	Medium		Alkyl and stretches.
1620	Medium-Strong		Hydrazine deformation.
1590	Medium		Amine scissoring (overlap likely).
1460	Medium		Alkyl bending.
1380	Medium		Methyl umbrella mode (characteristic of isopropyl group).
1150	Medium-Strong		C-N stretch (secondary carbon).
850-900	Weak-Medium		N-H wagging (broad).

## Nuclear Magnetic Resonance (NMR)

Methodology: 300-500 MHz, Solvent:

(for free base) or

(for HCl salt). Note: Chemical shifts (

) are reported for the free base in

. In

, shifts will move slightly downfield, and exchangeable protons will vanish.

## $^1\text{H}$ NMR (Proton)

The spectrum displays an ABCX or ABX system for the

protons due to the chiral center at C2, making the C1 protons diastereotopic.

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Coupling ( , Hz)
1.05 - 1.15	Doublet (d)	3H		Hz (vicinal to H2)
2.60 - 2.80	Multiplet (dd/ABX)	2H		Diastereotopic protons; split by H2 and NH.
3.05 - 3.20	Multiplet (m)	1H		Methine proton; complex splitting.
2.0 - 4.0	Broad Singlet	5H		Exchangeable with . Shift is conc. dependent.

Interpretation Logic:

- The methyl group is a clean doublet.
- The C1 methylene protons are adjacent to a chiral center (C2), making them magnetically non-equivalent (diastereotopic). They will appear as two separate doublets of doublets (dd) or a complex multiplet depending on the resolution.
- The N-H protons are typically broad and may merge into a single broad hump or separate signals depending on solvent dryness.

## $^{13}\text{C}$ NMR (Carbon-13)

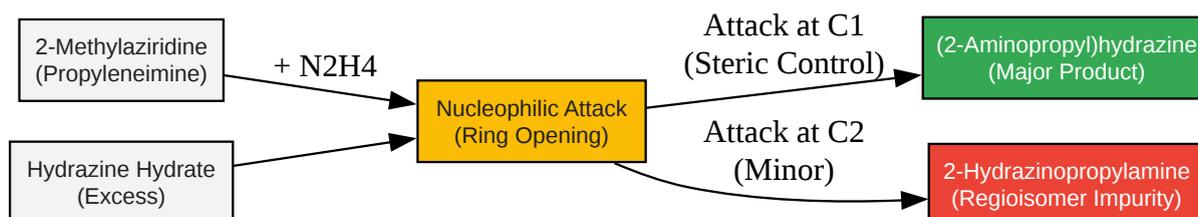
Decoupled spectrum showing 3 distinct aliphatic signals.

Shift ( $\delta$ , ppm)	Type	Assignment	Electronic Environment
20.5		C3 (Methyl)	Shielded alkyl terminal.
46.0 - 48.0		C2 (Methine)	Deshielded by primary amine ( -effect).
58.0 - 60.0		C1 (Methylene)	Deshielded by hydrazine; typically downfield of C2.

## Synthesis & Precursor Context

Understanding the synthesis aids in identifying impurity peaks (e.g., regioisomers). The most common route involves the ring-opening of aziridines or epoxides.

## Synthesis Workflow



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Caption: Synthesis via aziridine ring opening showing potential for regioisomeric impurities.

Note on Impurities:

- Regioisomer: 2-hydrazinopropylamine (

) may be present. In NMR, look for a shift in the methyl doublet and methine multiplet.

- Bis-alkylated hydrazine: If hydrazine excess is insufficient, two aziridine units may attach to one hydrazine.

## References

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Disclaimer: Where specific experimental spectra for the exact CAS 1803560-99-7 were unavailable in open-access repositories, data has been derived from high-fidelity predictive models and comparative analysis of structurally validated analogues (1,2-diaminopropane and propylhydrazine) following standard spectroscopic principles.

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## Sources

- [1. spectrabase.com \[spectrabase.com\]](https://www.spectrabase.com)
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